molecular formula C16H9Cl2N3OS B2396825 4-cyano-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 868369-36-2

4-cyano-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No. B2396825
CAS RN: 868369-36-2
M. Wt: 362.23
InChI Key: SMIGRITXZDQJIM-SILNSSARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-cyano-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide, also known as DCB, is a chemical compound that has been widely used in scientific research. DCB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating various cellular processes.

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of their carbonyl and cyano groups. The active hydrogen on C-2 allows participation in condensation and substitution reactions. Researchers have explored the preparation methods of N-aryl and/or heteryl cyanoacetamides, leading to the formation of novel heterocyclic moieties. These compounds have potential as chemotherapeutic agents .

Indole Derivatives

Indole derivatives, including our compound, are prevalent in both natural and synthetic forms. They exhibit significant biological potential, making them attractive for cancer treatment, antimicrobial applications, and other therapeutic purposes. Further research could explore the specific effects of our compound on relevant cellular pathways .

Trifluoromethylpyridines

Considering the presence of pyridine moieties in our compound, we can draw parallels to trifluoromethylpyridines. These structural motifs are essential in agrochemicals and pharmaceuticals. Investigating whether our compound shares any similarities or potential applications with trifluoromethylpyridines could be enlightening .

properties

IUPAC Name

4-cyano-N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2N3OS/c1-21-14-12(18)6-11(17)7-13(14)23-16(21)20-15(22)10-4-2-9(8-19)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMIGRITXZDQJIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-4-cyano-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

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